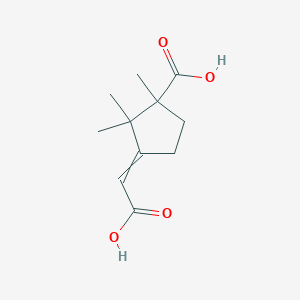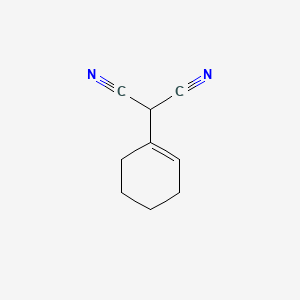![molecular formula C20H9NO5 B14726530 19-nitro-12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15(20),16,18-nonaene-14,21-dione CAS No. 5397-98-8](/img/structure/B14726530.png)
19-nitro-12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15(20),16,18-nonaene-14,21-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-nitro-12-oxapentacyclo[118002,1103,8015,20]henicosa-1(13),2(11),3,5,7,9,15(20),16,18-nonaene-14,21-dione is a complex organic compound characterized by its unique pentacyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 19-nitro-12-oxapentacyclo[118002,1103,8015,20]henicosa-1(13),2(11),3,5,7,9,15(20),16,18-nonaene-14,21-dione involves multiple steps, typically starting with the formation of the core pentacyclic structureThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
19-nitro-12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15(20),16,18-nonaene-14,21-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce amino derivatives .
Applications De Recherche Scientifique
19-nitro-12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15(20),16,18-nonaene-14,21-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 19-nitro-12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15(20),16,18-nonaene-14,21-dione involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 12-oxapentacyclo[11.8.0.0{2,11}.0{3,8}.0^{16,21}]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
- 10-methyl-12-oxapentacyclo[11.8.0.0{2,11}.0{4,9}.0^{15,20}]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene
Uniqueness
19-nitro-12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15(20),16,18-nonaene-14,21-dione is unique due to its specific nitro and oxo functional groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of reactions and interact with various molecular targets, making it a valuable compound for scientific research .
Propriétés
Numéro CAS |
5397-98-8 |
|---|---|
Formule moléculaire |
C20H9NO5 |
Poids moléculaire |
343.3 g/mol |
Nom IUPAC |
19-nitro-12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15(20),16,18-nonaene-14,21-dione |
InChI |
InChI=1S/C20H9NO5/c22-18-12-6-3-7-13(21(24)25)15(12)19(23)17-16-11-5-2-1-4-10(11)8-9-14(16)26-20(17)18/h1-9H |
Clé InChI |
FXNILQHAHPWMPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C(=O)C5=C(C4=O)C(=CC=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


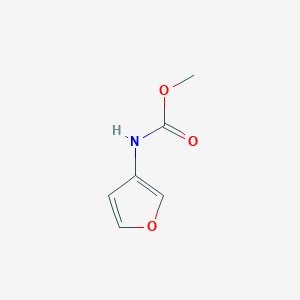



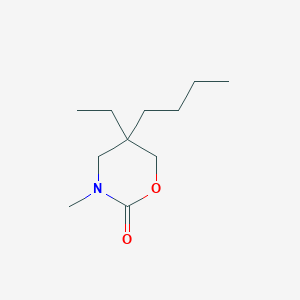
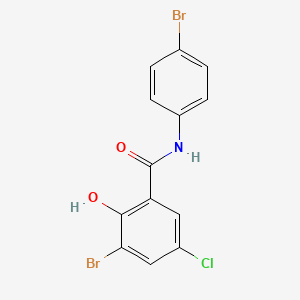

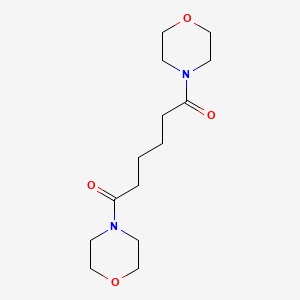
![3-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14726480.png)


![4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14726506.png)
